molecular formula C10H21ClN2O B12128818 Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- CAS No. 130024-96-3

Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro-

Cat. No.: B12128818
CAS No.: 130024-96-3
M. Wt: 220.74 g/mol
InChI Key: GCEFHTPTJWINQK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroacetyl chloride with N,N-bis(1-methylethyl)ethylenediamine under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- (CAS No. 130024-95-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, including antimicrobial and antioxidant activities.

  • Molecular Formula : C10H22Cl2N2O
  • Molecular Weight : 257.2 g/mol
  • CAS Number : 130024-95-2

Synthesis and Characterization

The synthesis of Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- typically involves the reaction of appropriate acetamide precursors with bis(1-methylethyl)amine and chloroacetyl chloride. The characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of acetamides exhibit significant antimicrobial properties. For instance, a study evaluated several acetamide derivatives for their ability to inhibit bacterial strains, revealing varying degrees of effectiveness:

CompoundBacterial StrainInhibition Zone Diameter (mm)
Compound 5Enterococcus faecium E517
Compound 6Staphylococcus aureus ATCC 65388
Compound 7bBacillus subtilis ATCC 668310

These results indicate that certain acetamide derivatives possess strong antibacterial effects, particularly against Gram-positive bacteria .

Antioxidant Activity

The antioxidant activity of Acetamide derivatives was assessed using various assays, including DPPH and ABTS methods. The results indicated that some compounds exhibited moderate antioxidant activity compared to standard antioxidants like ascorbic acid:

CompoundDPPH Assay (%)ABTS Assay (%)
Compound 544.71 ± 0.66%7.66 ± 0.71%
Compound 60.17 ± 0.85%Not significant

These findings suggest that while some derivatives show promising antioxidant properties, others may not be as effective .

Case Studies

Case Study 1: Inhibition of Butyrylcholinesterase (BChE)
A series of substituted acetamide derivatives were synthesized and evaluated for their ability to inhibit BChE, a target for Alzheimer's disease treatment. One compound showed an IC50 value of 3.94 μM, indicating strong inhibitory potential. Molecular docking studies confirmed that this compound interacts with key sites on the BChE enzyme .

Case Study 2: Antibiofilm Activity
Another study focused on the antibiofilm properties of acetamide derivatives against Enterococcus faecium E5. The minimum biofilm inhibitory concentration (MBIC) values were recorded, highlighting the effectiveness of certain compounds in preventing biofilm formation, which is crucial in treating chronic infections .

Properties

CAS No.

130024-96-3

Molecular Formula

C10H21ClN2O

Molecular Weight

220.74 g/mol

IUPAC Name

2-chloro-N-[2-[di(propan-2-yl)amino]ethyl]acetamide

InChI

InChI=1S/C10H21ClN2O/c1-8(2)13(9(3)4)6-5-12-10(14)7-11/h8-9H,5-7H2,1-4H3,(H,12,14)

InChI Key

GCEFHTPTJWINQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCNC(=O)CCl)C(C)C

Origin of Product

United States

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